Cas no 1806334-64-4 (3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile)
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C9H7F3N2O/c1-15-7-3-2-6(4-5-13)14-8(7)9(10,11)12/h2-3H,4H2,1H3
- InChI Key: TXIHIAAJIRQZKL-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(CC#N)N=1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 258
- XLogP3: 1.4
- Topological Polar Surface Area: 45.9
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002796-250mg |
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile |
1806334-64-4 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029002796-500mg |
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile |
1806334-64-4 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029002796-1g |
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile |
1806334-64-4 | 95% | 1g |
$3,097.65 | 2022-03-31 |
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile
3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile: A Comprehensive Overview
The compound3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile, also known by its CAS number1806334-64-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group at the 3-position, a trifluoromethyl group at the 2-position, and an acetonitrile group at the 6-position. These substituents confer the compound with distinctive chemical properties, making it a valuable tool in research and development.
The synthesis of3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution reactions to introduce the methoxy and trifluoromethyl groups. The acetonitrile group is then introduced via nucleophilic substitution or other suitable methods. Recent advancements in catalytic chemistry have enabled more efficient and selective synthesis routes, reducing production costs and minimizing environmental impact.
The chemical structure of3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile plays a crucial role in its reactivity and functionality. The pyridine ring serves as a rigid aromatic framework, while the electron-donating methoxy group and electron-withdrawing trifluoromethyl group create a unique electronic environment. This combination enhances the compound's ability to participate in various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. The acetonitrile group further increases the compound's versatility by providing an additional reactive site.
In terms of applications,3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile has found extensive use in medicinal chemistry. Its ability to act as a building block for complex molecular architectures makes it invaluable in drug discovery programs. Recent studies have highlighted its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's unique electronic properties also make it a promising candidate for use in organic electronics, where it can serve as an electron-deficient acceptor material in field-effect transistors and photovoltaic devices.
The latest research on3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile has focused on understanding its interaction with biological systems. Preclinical studies have demonstrated that the compound exhibits moderate cytotoxicity against cancer cell lines, suggesting its potential as an antitumor agent. Additionally, investigations into its pharmacokinetic properties have revealed favorable absorption and distribution characteristics, making it a promising candidate for further preclinical development.
In conclusion,3-Methoxy-2-(trifluoromethyl)pyridine-6-acetonitrile is a versatile and valuable compound with wide-ranging applications in chemistry and materials science. Its unique molecular structure, combined with recent advancements in synthesis and application techniques, positions it as an important tool for future research and development efforts.
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